2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide
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Overview
Description
2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a cyclopropylsulfamoyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide typically involves the reaction of sulfadiazine with chloroacetyl chloride in the presence of diethylamine in dimethylformamide as a solvent . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleotides. It may have applications in the development of antimicrobial and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and pathways.
Industrial Applications: In industry, this compound may be used as an intermediate in the synthesis of other chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various synthetic processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. For example, as a dihydrofolate reductase (DHFR) inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. The compound’s sulfonamide group plays a crucial role in its binding affinity and inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-chlorobutyl)-N-(4-(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl)phenyl)acetamide
- 2-chloro-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide
Uniqueness
2-chloro-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide is unique due to its specific structural features, such as the cyclopropylsulfamoyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications. Its unique structure also allows for the exploration of novel synthetic routes and the development of new derivatives with enhanced activity.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological research, and industrial applications Its unique chemical structure and reactivity make it a valuable target for further study and development
Properties
Molecular Formula |
C11H13ClN2O3S |
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Molecular Weight |
288.75 g/mol |
IUPAC Name |
2-chloro-N-[4-(cyclopropylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H13ClN2O3S/c12-7-11(15)13-8-3-5-10(6-4-8)18(16,17)14-9-1-2-9/h3-6,9,14H,1-2,7H2,(H,13,15) |
InChI Key |
DFTVDLUGBAUPAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
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